
Methyl 5-methylheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-methylheptanoate is an organic compound with the molecular formula C9H18O2. It is an ester derived from 5-methylheptanoic acid and methanol. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-methylheptanoate can be synthesized through the esterification of 5-methylheptanoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of 5-methylheptanoic acid with methanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the reaction by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-methylheptanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 5-methylheptanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 5-methylheptanoic acid and methanol.
Reduction: 5-methylheptanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Methyl 5-methylheptanoate has several applications in scientific research:
Chemistry: Used as a reference standard in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its potential role in pheromone communication in certain insect species.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to various products.
Mécanisme D'action
The mechanism of action of methyl 5-methylheptanoate primarily involves its hydrolysis to 5-methylheptanoic acid and methanol. The ester linkage is susceptible to hydrolysis under acidic or basic conditions, leading to the release of the parent acid and alcohol. This hydrolysis reaction is catalyzed by esterases in biological systems, making it a potential candidate for controlled drug release applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl heptanoate: An ester with a similar structure but without the methyl group on the heptanoic acid chain.
Methyl octanoate: An ester with an additional carbon in the acid chain.
Ethyl 5-methylheptanoate: An ester with an ethyl group instead of a methyl group.
Uniqueness
Methyl 5-methylheptanoate is unique due to the presence of the methyl group on the heptanoic acid chain, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
89986-46-9 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
methyl 5-methylheptanoate |
InChI |
InChI=1S/C9H18O2/c1-4-8(2)6-5-7-9(10)11-3/h8H,4-7H2,1-3H3 |
Clé InChI |
HZOIXYISXJHGBI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


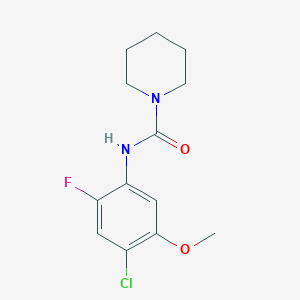

![3-{[3-(2,6-Dimethylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14374319.png)
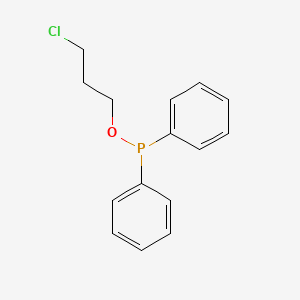
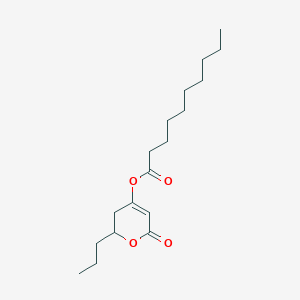

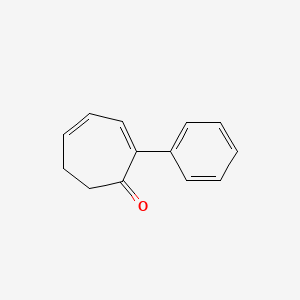
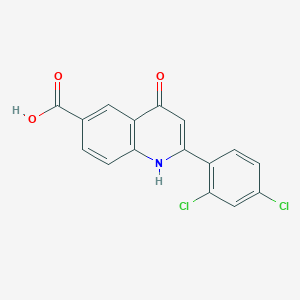
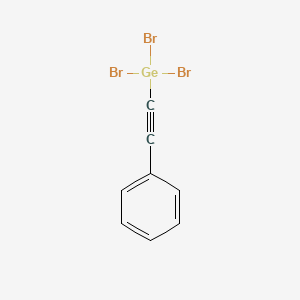
![2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14374349.png)
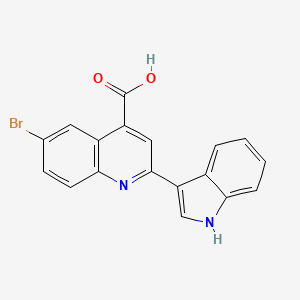
![(E)-3-hydroxy-N-(2-methylphenyl)-2-[(2-methylphenyl)diazenyl]but-2-enamide](/img/structure/B14374362.png)
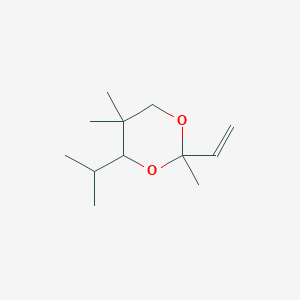
![1-[(3-Hydroxy-2-methylpropyl)amino]butan-2-ol](/img/structure/B14374374.png)
